(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride
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Overview
Description
(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride typically involves the fluorination of pyridine derivativesThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Contains three fluorine atoms and is used in agrochemical and pharmaceutical applications.
2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.
Uniqueness
(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it valuable for specialized research and industrial applications .
Biological Activity
(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is a fluorinated pyridine derivative with significant potential in medicinal chemistry. Its unique structural features, including a fluorine atom and a methyl group on the pyridine ring, suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is C6H7FN2, typically encountered in its hydrochloride salt form, which enhances its solubility and stability. The presence of the fluorine atom is crucial for its biological interactions, as it can influence the compound's reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, which may lead to therapeutic effects against diseases like cancer. For instance, it has been reported to inhibit certain protein kinases involved in tumor growth regulation .
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential in inhibiting protein kinases such as mTORC and Pim kinases, which are critical in regulating cell growth and survival.
- Receptor Interaction : Its structural properties allow it to bind effectively to various receptors, potentially modulating their activity and influencing cellular responses.
Anticancer Properties
Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For example, derivatives of this compound have demonstrated significant inhibitory effects on cell lines associated with various cancers, exhibiting IC50 values in the nanomolar range .
Compound | Target | IC50 (nM) | Cell Line |
---|---|---|---|
EEDi-5285 | EED | 18 | KARPAS422 |
Compound 26 | EED | 36 | KARPAS422 |
Compound 29 | EED | 0.2 | KARPAS422 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Case Studies
- Cancer Therapeutics : A study involving derivatives of this compound demonstrated significant inhibition of KARPAS422 cell growth, indicating its potential as a lead compound for developing new anticancer drugs .
- Antimicrobial Research : In vitro tests revealed that the compound has effective antibacterial activity against multiple strains, supporting its potential use in treating bacterial infections .
Properties
IUPAC Name |
(3-fluoro-6-methylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBCVZKPEVMFBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694193 |
Source
|
Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-11-7 |
Source
|
Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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